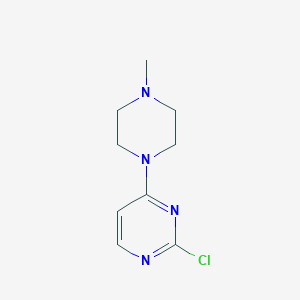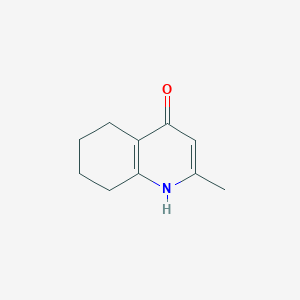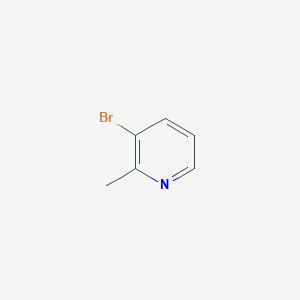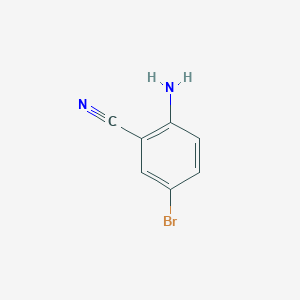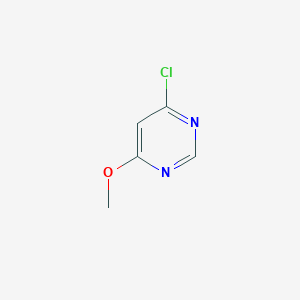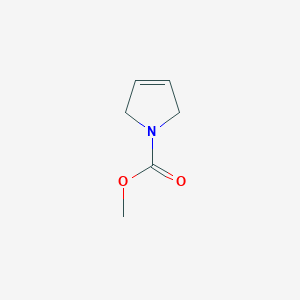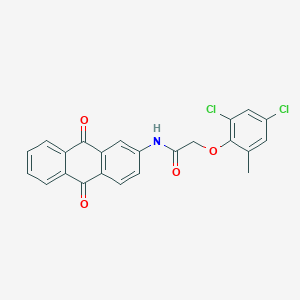
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide, also known as DAA, is a synthetic compound that has been widely used in scientific research. DAA belongs to the family of anthracene-based compounds, which have been known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical And Physiological Effects
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis in cancer cells. In addition, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in lab experiments is its ability to inhibit the growth of various cancer cells. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for further research on 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide. One area of research is to investigate the mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in more detail. Another area of research is to investigate the efficacy of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide in animal models of cancer. In addition, further research is needed to investigate the potential side effects of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide and to develop more effective formulations of the compound.
Synthesis Methods
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide involves a multi-step process that starts with the reaction of 2,4-dichloro-6-methylphenol with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with 2-bromoacetophenone in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with 9,10-anthraquinone-2-carboxylic acid in the presence of a base to form the final product, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide.
Scientific Research Applications
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
properties
CAS RN |
370575-90-9 |
|---|---|
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Molecular Formula |
C23H15Cl2NO4 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C23H15Cl2NO4/c1-12-8-13(24)9-19(25)23(12)30-11-20(27)26-14-6-7-17-18(10-14)22(29)16-5-3-2-4-15(16)21(17)28/h2-10H,11H2,1H3,(H,26,27) |
InChI Key |
KIGMHGZUFYHCRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



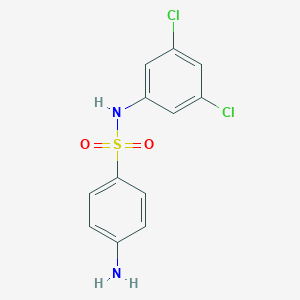
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
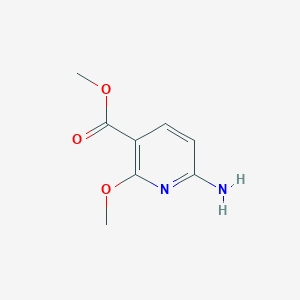
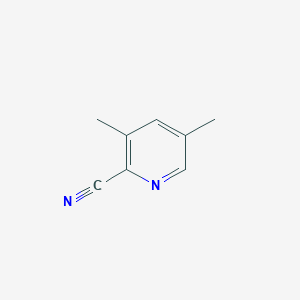
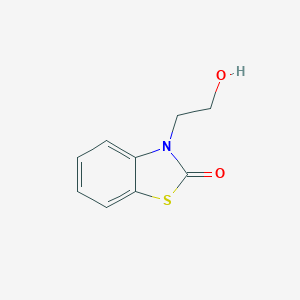
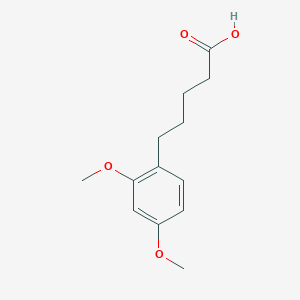
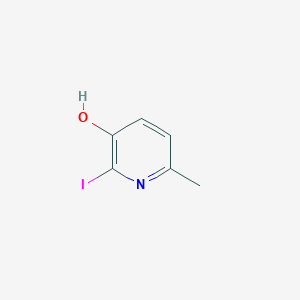
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
